An In-depth Technical Guide to Phenol, 2-amino-3,5-dinitro-, monosodium salt (CAS 64092-12-8): Properties, Synthesis, and Applications Inferred from Analogous Nitroaromatic Compounds
An In-depth Technical Guide to Phenol, 2-amino-3,5-dinitro-, monosodium salt (CAS 64092-12-8): Properties, Synthesis, and Applications Inferred from Analogous Nitroaromatic Compounds
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data for Phenol, 2-amino-3,5-dinitro-, monosodium salt (CAS 64092-12-8) is scarce in publicly available literature. This guide has been constructed by leveraging well-documented data from structurally similar compounds, most notably 2,4-dinitrophenol (DNP), to infer its properties, potential applications, and safety considerations. This approach provides a robust, scientifically-grounded framework for researchers interested in this compound.
Introduction
Phenol, 2-amino-3,5-dinitro-, monosodium salt is a nitroaromatic compound with the CAS number 64092-12-8. Nitroaromatic compounds are characterized by the presence of one or more nitro groups (-NO2) attached to an aromatic ring. This class of molecules is of significant interest in various scientific and industrial fields, including the manufacturing of dyes, explosives, and pesticides.[1] In the realm of biomedical research and drug development, nitroaromatics have been explored for their diverse biological activities, including antimicrobial and anticancer properties.[2][3] The subject of this guide, a monosodium salt of an aminodinitrophenol, possesses functional groups—a phenolic hydroxyl, an amino group, and two nitro groups—that suggest a range of potential chemical and biological activities. Due to the limited direct data, this guide will draw heavily on the extensive research conducted on its isomers and related dinitrophenols (DNPs) to provide a comprehensive technical overview.
Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic for Phenol, 2-amino-3,5-dinitro-, monosodium salt | Basis of Prediction (Data from 2,4-DNP) |
| Molecular Formula | C₆H₄N₃NaO₅ | Inferred from structure |
| Molecular Weight | 221.10 g/mol | Inferred from structure |
| Appearance | Likely a yellow to orange crystalline solid | 2,4-DNP is a yellow crystalline solid.[1] |
| Solubility | Expected to be soluble in water and polar organic solvents. | The presence of the sodium salt form significantly increases aqueous solubility compared to the free phenol. 2,4-DNP is slightly soluble in water but soluble in aqueous alkaline solutions.[1] |
| pKa | The phenolic proton's pKa is expected to be lower than that of phenol due to the electron-withdrawing nitro groups. | The pKa of 2,4-DNP is around 4.1.[6] |
| Reactivity | The aromatic ring is activated towards nucleophilic aromatic substitution. The amino group can be diazotized. Forms explosive salts with heavy metals.[7] | Based on the reactivity of dinitrophenols.[1] |
Proposed Synthesis Pathway
A plausible synthetic route to Phenol, 2-amino-3,5-dinitro-, monosodium salt can be conceptualized through a multi-step process involving nitration, reduction, and salt formation. A general strategy for synthesizing aminodinitrophenols often starts with a substituted benzene or phenol.[8][9]
A potential synthetic pathway is outlined below:
Caption: A plausible synthetic pathway for Phenol, 2-amino-3,5-dinitro-, monosodium salt.
Causality Behind Experimental Choices:
-
Nitration: Phenol is highly activated towards electrophilic aromatic substitution. Direct nitration with nitric and sulfuric acid is a standard method to introduce nitro groups.[1] Controlling the reaction conditions (temperature, concentration of nitrating agents) is crucial to achieve the desired degree of nitration.
-
Selective Reduction: The synthesis of aminodinitrophenols from trinitrophenols can be achieved through selective reduction of one nitro group. Sodium sulfide is a common reagent for this purpose as it can selectively reduce one nitro group in the presence of others.
-
Alternative Routes: Given the specific 3,5-dinitro substitution pattern, a more controlled synthesis might be necessary, potentially starting from a different substituted benzene to direct the regiochemistry of nitration and amination steps.[10]
-
Salt Formation: The final step involves deprotonation of the acidic phenolic proton with a base like sodium hydroxide to yield the monosodium salt. This is a standard acid-base reaction.
Potential Applications in Research and Drug Development
Based on the known applications of DNP and other nitroaromatic compounds, we can extrapolate several potential uses for Phenol, 2-amino-3,5-dinitro-, monosodium salt.
Hapten in Immunoassays
Dinitrophenol is widely used as a hapten in immunology research.[11][12] A hapten is a small molecule that can elicit an immune response only when attached to a larger carrier molecule, such as a protein. The DNP moiety is ideal for this purpose as it is not naturally present in biological tissues, allowing for the generation of highly specific antibodies against it.[13]
Workflow for DNP as a Hapten:
Caption: Workflow illustrating the use of DNP as a hapten to generate specific antibodies for immunoassays.
Phenol, 2-amino-3,5-dinitro-, monosodium salt, with its reactive amino group, could be readily conjugated to carrier proteins for use as a hapten.
Uncoupler of Oxidative Phosphorylation
Dinitrophenols are classic uncouplers of oxidative phosphorylation in mitochondria.[14] They act as protonophores, shuttling protons across the inner mitochondrial membrane and dissipating the proton gradient that is essential for ATP synthesis.[15] This uncoupling of electron transport from ATP production leads to an increase in metabolic rate and heat generation.[1]
Mechanism of Action as a Protonophore:
Caption: The mechanism of 2,4-dinitrophenol (DNP) as a protonophore, uncoupling oxidative phosphorylation.
The structural similarity of Phenol, 2-amino-3,5-dinitro-, monosodium salt to DNP suggests it could also possess uncoupling activity, making it a potential tool for studying cellular metabolism and bioenergetics.
Intermediate in Chemical Synthesis
Nitroaromatic compounds are versatile intermediates in organic synthesis. The nitro groups can be reduced to amino groups, which can then be further functionalized. The aromatic ring is also susceptible to nucleophilic aromatic substitution. These properties make aminodinitrophenols valuable starting materials for the synthesis of more complex molecules, including pharmaceuticals and dyes.[1]
Potential as a Bioreductive Prodrug
The nitro groups in nitroaromatic compounds can be reduced by nitroreductase enzymes that are present in hypoxic (low oxygen) environments, such as those found in solid tumors and certain bacteria.[16][17] This has led to the development of nitroaromatic compounds as bioreductive prodrugs, which are activated to their cytotoxic form specifically in these target environments.[18] The presence of two nitro groups in Phenol, 2-amino-3,5-dinitro-, monosodium salt makes it a candidate for investigation in this area.
Experimental Protocol: Use as a Hapten in an Indirect ELISA
This protocol describes a self-validating system for testing the haptenic potential of Phenol, 2-amino-3,5-dinitro-, monosodium salt by raising antibodies against it and using them in an indirect ELISA.
Objective: To produce and characterize antibodies against Phenol, 2-amino-3,5-dinitro-, monosodium salt conjugated to a carrier protein.
Part 1: Conjugation of Hapten to Carrier Protein
-
Rationale: The small molecule hapten must be covalently linked to a larger, immunogenic carrier protein to elicit an immune response. Keyhole limpet hemocyanin (KLH) is a highly immunogenic carrier.
-
Procedure:
-
Dissolve 10 mg of Phenol, 2-amino-3,5-dinitro-, monosodium salt in 1 mL of DMSO.
-
Prepare a solution of 20 mg of KLH in 2 mL of phosphate-buffered saline (PBS), pH 7.4.
-
Add 100 µL of the hapten solution to the KLH solution dropwise while gently stirring.
-
Add 5 mg of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to catalyze the formation of an amide bond between the amino group of the hapten and carboxyl groups on the carrier protein.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
Purify the conjugate by dialysis against PBS to remove unreacted hapten and reagents.
-
Confirm conjugation using UV-Vis spectrophotometry by observing the characteristic absorbance of the dinitrophenyl group.
-
Part 2: Immunization and Antibody Production
-
Rationale: Immunization of an animal with the hapten-carrier conjugate will stimulate the production of antibodies specific to the hapten.
-
Procedure:
-
Emulsify the purified conjugate with an equal volume of Freund's complete adjuvant (for the primary immunization) or Freund's incomplete adjuvant (for subsequent boosts).
-
Immunize two rabbits with 100 µg of the conjugate subcutaneously at multiple sites.
-
Boost the immunizations every 3-4 weeks.
-
Collect blood samples 10-14 days after each boost to test for antibody titer.
-
Purify the IgG fraction from the serum using protein A/G affinity chromatography.
-
Part 3: Indirect ELISA for Antibody Titer Determination
-
Rationale: An indirect ELISA is used to measure the concentration of anti-hapten antibodies in the rabbit serum.
-
Procedure:
-
Coat a 96-well microtiter plate with a conjugate of the hapten with a different carrier protein (e.g., bovine serum albumin, BSA) at a concentration of 1-5 µg/mL in coating buffer (carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C. Self-validation: Using a different carrier for coating prevents the detection of antibodies against the primary carrier protein (KLH).
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween 20).
-
Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well and incubating for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of the purified rabbit anti-hapten IgG and a pre-immune serum control in blocking buffer.
-
Add 100 µL of each dilution to the wells and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated goat anti-rabbit IgG secondary antibody, diluted according to the manufacturer's instructions, to each well. Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB (3,3',5,5'-tetramethylbenzidine) substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of 2M sulfuric acid to each well.
-
Read the absorbance at 450 nm using a microplate reader. The titer is defined as the reciprocal of the highest dilution that gives a signal significantly above the pre-immune serum control.
-
Safety and Handling
Dinitrophenols are classified as acutely toxic and flammable compounds.[19] When dry, they can be explosive and sensitive to heat, shock, or friction.[4][20]
-
Toxicity: Dinitrophenols are toxic by all routes of exposure, including inhalation, ingestion, and skin contact.[5] Short-term exposure can cause nausea, headache, and dizziness, while long-term exposure may lead to cataracts and damage to the central nervous and cardiovascular systems.[19] The primary mechanism of toxicity is the uncoupling of oxidative phosphorylation, which can lead to a rapid and potentially fatal increase in body temperature.[1]
-
Handling:
-
Always work with dinitrophenol compounds in a well-ventilated fume hood.[19]
-
Wear appropriate personal protective equipment (PPE), including splash goggles, a lab coat, and nitrile gloves (double-gloving is recommended).[19]
-
Avoid creating dust.[20]
-
Store in a cool, dry, well-ventilated area away from heat and sources of ignition.[21]
-
Dinitrophenols may be supplied wetted with water to reduce the explosion hazard; do not allow them to dry out.[5][20]
-
-
Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.[19]
Conclusion
While direct experimental data on Phenol, 2-amino-3,5-dinitro-, monosodium salt (CAS 64092-12-8) is limited, a comprehensive technical understanding can be constructed by drawing on the extensive knowledge of its structural analogues, particularly 2,4-dinitrophenol. Its predicted properties suggest potential applications as a hapten in immunoassays, a tool for studying mitochondrial bioenergetics, a versatile chemical intermediate, and a candidate for bioreductive prodrug development. Researchers working with this compound should proceed with the assumption that it shares the significant toxicity and handling hazards associated with other dinitrophenols. The proposed synthetic and experimental protocols provide a scientifically sound framework for initiating research into this intriguing molecule.
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